Stepwise Coupling Efficiency: TBDMS vs. TOM RNA Phosphoramidites on Identical Supports
In a controlled head-to-head study, 20-mer RNA oligonucleotides were synthesized on an ABI 394 synthesizer using DNA, TBDMS, and TOM phosphoramidites on US III PS support. The stepwise coupling efficiency for TBDMS monomers was 98.7%, compared to 98.9% for TOM and 99.7% for DNA [1]. Although the per-step difference appears small, extrapolation to a 100-mer predicts a crude full-length purity of 27% for TBDMS versus 33% for TOM chemistry [1].
| Evidence Dimension | Stepwise coupling efficiency in solid-phase RNA synthesis |
|---|---|
| Target Compound Data | 98.7% (TBDMS RNA phosphoramidites, including adenosine monomer) |
| Comparator Or Baseline | TOM RNA phosphoramidites: 98.9%; DNA phosphoramidites: 99.7% |
| Quantified Difference | -0.2% vs. TOM; -1.0% vs. DNA; 6% lower full-length purity for 100-mer |
| Conditions | ABI 394 synthesizer, 20-mer sequence 5′-UUG UUC UUA UUG UUC UUA UU-3′, US III PS support, 0.25 M ETT activator, 6 min coupling, DCA deblock |
Why This Matters
For procurement decisions where synthesis of long RNA (>80 nt) is critical, the quantified coupling efficiency gap directly determines the achievable full-length product yield and the purification challenge; users must evaluate whether the established robustness of TBDMS chemistry outweighs the slightly lower stepwise yield.
- [1] Glen Research, 'Glen Report 36-14: Application Note — RNA Synthesis', Table 1 and accompanying analysis. View Source
